2-Amino-4-chloro-5-methylbenzonitrile
Overview
Description
2-Amino-4-chloro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, chemically related to 2-Amino-4-chloro-5-methylbenzonitrile, have been investigated for their effectiveness as corrosion inhibitors. Studies by Verma et al. (2015) and Singh et al. (2015) have shown that these compounds are highly efficient in protecting metals like mild steel and aluminum from corrosion in acidic and alkaline environments. They function as mixed-type inhibitors and their adsorption on metal surfaces follows the Langmuir adsorption isotherm, confirmed through electrochemical, thermodynamic, and surface examinations (Verma, Quraishi, & Singh, 2015); (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).
Synthesis of Biologically Active Compounds
2-Aminobenzonitrile derivatives, closely related to this compound, are used as starting materials in synthesizing various biologically active compounds. For instance, Rao et al. (2014) synthesized 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile, which are potent in the synthesis of biologically active tetrazole derivatives (Rao, Rao, & Prasanna, 2014).
Chemical Fixation of Carbon Dioxide
Kimura et al. (2012) demonstrated the use of 2-aminobenzonitriles, similar in structure to this compound, in the efficient chemical fixation of carbon dioxide. This process involves converting carbon dioxide into quinazoline-2,4(1H,3H)-diones using a simple monomeric tungstate as a catalyst. This study highlights the potential of 2-aminobenzonitriles in environmental chemistry, particularly in carbon capture technology (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Synthesis of Aromatic Compounds
2-Aminobenzonitriles, which are structurally related to this compound, are used in the synthesis of complex aromatic compounds. Verma et al. (2023) utilized them in a base-mediated cascade dual-annulation and formylation process to synthesize amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, which are significant in pharmaceuticals (Verma, Verma, & Kumar, 2023).
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-chloro-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWBRWXXBHDPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445987 | |
Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-80-2 | |
Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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